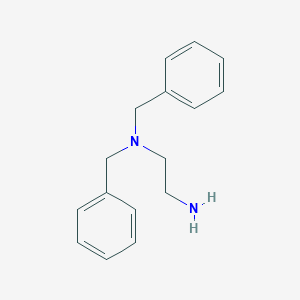












|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].C(OC(N1C(=O)C2=CC=CC=C2C1=O)=O)C.C(O)(=O)C.[CH2:27]([N:34]([CH2:38][C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1)[CH2:35][CH2:36][NH2:37])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.CC12CC1(C(O)=O)N1C(=O)C(N3C(=O)C4=CC=CC=C4C3=O)[C@H]1S2>CC12CC1(C(O)=O)N1C(=O)C(N)[C@H]1S2.O.CO>[CH2:38]([N:34]([CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[CH2:35][CH2:36][NH2:37])[C:39]1[CH:40]=[CH:41][CH:42]=[CH:43][CH:44]=1 |f:0.1.2,4.5|
|


|
Name
|
2-methyl-2,3-methylene-6-phthalimidopenam-3-carboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC12S[C@H]3N(C1(C(=O)O)C2)C(C3N3C(C=2C(C3=O)=CC=CC2)=O)=O
|
|
Name
|
|
|
Quantity
|
212 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
2-methyl-2,3-methylene-6-aminopenam-3-carboxylic acid
|
|
Quantity
|
428 mg
|
|
Type
|
solvent
|
|
Smiles
|
CC12S[C@H]3N(C1(C(=O)O)C2)C(C3N)=O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
440 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)N1C(C=2C(C1=O)=CC=CC2)=O
|
|
Name
|
N,N-dibenzylethylenediamine acetate
|
|
Quantity
|
220 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O.C(C1=CC=CC=C1)N(CCN)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Type
|
CUSTOM
|
|
Details
|
then stirred at room temprature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
The resultant mixture was washed with methylene chloride
|
|
Type
|
ADDITION
|
|
Details
|
Methylene chloride (20 ml.) was added to the mixture
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted
|
|
Type
|
WASH
|
|
Details
|
The extract was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give amorphous product
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N(CCN)CC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 280 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 159.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |